molecular formula C8H14ClN3O B1287209 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride CAS No. 280110-73-8

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1287209
CAS No.: 280110-73-8
M. Wt: 203.67 g/mol
InChI Key: ZPNGKRXVCMUARH-UHFFFAOYSA-N
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Description

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a piperidin-4-yl group at the 3-position

Properties

IUPAC Name

5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNGKRXVCMUARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610740
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280110-73-8
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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Preparation Methods

Cyclization Reactions

The primary method for synthesizing this compound involves cyclization reactions that can be categorized as follows:

  • Amidoxime and Ester Reaction :

    • Reagents : Amidoximes and carboxylic acid esters (e.g., methyl or ethyl esters).
    • Conditions : The reaction is generally conducted in the presence of coupling reagents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (Dicyclohexylcarbodiimide).
    • Yield : Yields can vary but are generally improved with the use of catalysts like TBAF (Tetra-n-butylammonium fluoride) or pyridine.
  • One-Pot Synthesis :

    • This method integrates several steps into a single reaction vessel, which can streamline the process and reduce purification time.
    • Example : A mixture of amidoxime and piperidine derivatives is stirred in dimethylacetamide at elevated temperatures to facilitate cyclization.

Alternative Methods

Other methods reported in literature include:

  • 1,3-Dipolar Cycloaddition :
    • Involves the reaction between nitriles and nitrile oxides to form oxadiazoles.
    • This method is noted for its efficiency in producing various oxadiazole derivatives but may require specific conditions to optimize yield.

Reaction Mechanisms

The mechanisms underlying these synthesis routes involve several key steps:

  • Formation of Intermediates :

    • The initial reaction between amidoxime and an ester forms an intermediate that undergoes cyclization to form the oxadiazole ring.
  • Protonation and Deprotonation Steps :

    • Proton transfer plays a crucial role in stabilizing intermediates and facilitating ring closure.
  • Final Hydrochloride Salt Formation :

    • The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility for further applications.

Yield and Purification

The yields from these synthesis methods can vary significantly based on reaction conditions:

Method Yield (%) Conditions
Amidoxime + Ester 60-80 EDC/DCC as coupling agents
One-Pot Synthesis 50-70 Dimethylacetamide at elevated temperature
1,3-Dipolar Cycloaddition Variable Requires optimization for specific substrates

Purification techniques such as recrystallization or chromatography are often employed to isolate the desired product from by-products.

Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical development. Its unique structure allows it to participate in various transformations, making it valuable in creating complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have identified 5-methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as promising agents in cancer therapy. These compounds have been shown to act as agonists of human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis. The activation of HsClpP has been linked to the induction of apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) cells .

Case Study:
In a study published in 2024, researchers demonstrated that these derivatives could significantly inhibit the proliferation of HCC cells through HsClpP activation, suggesting a novel therapeutic strategy for liver cancer treatment .

Antimicrobial Properties

The oxadiazole moiety has been associated with various antimicrobial activities. Compounds containing the 1,2,4-oxadiazole ring have shown effectiveness against both bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance.

Research Findings:
A comprehensive review highlighted that derivatives of 1,2,4-oxadiazoles exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans. The mechanisms of action are believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride has also been investigated for its anti-inflammatory properties. Compounds with this structure have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Evidence:
In vitro studies indicated that these compounds could downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory processes .

Neuroprotective Potential

The compound's potential in treating neurodegenerative diseases has been explored, particularly Alzheimer's disease. Research has shown that 5-methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives can inhibit tau aggregation, a hallmark of Alzheimer's pathology.

Clinical Relevance:
A patent describes the use of these compounds in treating tauopathies by preventing tau oligomerization and subsequent neurofibrillary tangle formation . This presents a significant advancement in the search for effective Alzheimer's therapies.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.

    5-Methyl-1,2,4-oxadiazole: Lacks the piperidin-4-yl group.

    3-(Piperidin-4-yl)-5-phenyl-1,2,4-oxadiazole: Contains a phenyl group instead of a methyl group.

Uniqueness

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of both the methyl and piperidin-4-yl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Biological Activity

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings, including a detailed examination of its mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C8H13N3O
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 757175-70-5
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to bind to various enzymes and receptors, modulating their activity and influencing cellular pathways related to apoptosis and cell proliferation.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives:

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 values in the micromolar range demonstrate effective inhibition of cell growth.
    • HepG2 (liver cancer) : Compounds derived from this scaffold showed comparable activity to established chemotherapeutics like doxorubicin .
  • Mechanisms of Action :
    • Induction of apoptosis has been observed through flow cytometry assays, indicating that these compounds can trigger programmed cell death in cancer cells.
    • Molecular docking studies suggest that the oxadiazole moiety enhances binding affinity to targets involved in cancer progression .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies have indicated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
  • Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that the oxadiazole ring plays a crucial role in disrupting microbial cell function .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Values (µM)Reference
AnticancerMCF-715.63
AnticancerHepG2Comparable to Doxorubicin
AntimicrobialVarious StrainsVaries

Notable Research Findings

  • A study published in MDPI highlighted that modifications to the oxadiazole scaffold could enhance anticancer activity significantly compared to traditional agents like doxorubicin .
  • Another investigation into the agonistic properties of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives revealed their potential as HsClpP agonists, suggesting new avenues for hepatocellular carcinoma treatment .

Q & A

Q. What advanced spectroscopic techniques are underutilized in characterizing oxadiazole derivatives?

  • Answer : Solid-state NMR (ssNMR) resolves crystalline vs. amorphous forms. X-ray photoelectron spectroscopy (XPS) identifies surface composition changes during degradation. Synchrotron-based FTIR maps spatial distribution of functional groups in polymorphs .

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